

physical and chemical properties of 4'-Chloroacetoacetanilide

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Compound of Interest

Compound Name: 4'-Chloroacetoacetanilide

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An In-depth Technical Guide to **4'-Chloroacetoacetanilide**

Introduction

4'-Chloroacetoacetanilide, with the CAS Number 101-92-8, is an aromatic compound belonging to the anilide class.^[1] It is a significant chemical intermediate, primarily utilized in the synthesis of organic pigments and pesticides.^[2] Its chemical structure, featuring a reactive acetoacetyl group and a chlorinated phenyl ring, allows for its versatile application in various chemical syntheses. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its role in biochemical assays.

Chemical and Physical Properties

4'-Chloroacetoacetanilide typically appears as an off-white to beige crystalline powder.^{[1][3]} Its properties are summarized below.

Physical Properties

The key physical properties of **4'-Chloroacetoacetanilide** are presented in the table below, providing a consolidated view of its characteristics.

| Property | Value | Reference |
|---------------------|---|--------------|
| Appearance | Off-white to beige crystalline powder | [1][3] |
| Melting Point | 131-134 °C | [1][3][4][5] |
| Boiling Point | 400.5 ± 30.0 °C at 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/cm ³ [4]; 1.44 g/cm ³ (20°C)[1][3][5] | [1][3][4][5] |
| Flash Point | 196.0 ± 24.6 °C | [4] |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [4] |
| Solubility | Soluble in acetone (25 mg/mL) [1][3][5] | [1][3][5] |
| Storage Temperature | Room Temperature, under inert atmosphere | [1][5] |

Chemical Identifiers and Molecular Data

This table summarizes the key identifiers and molecular data for **4'-Chloroacetoacetanilide**.

| Identifier | Value | Reference |
|--------------------------|---|-----------|
| CAS Number | 101-92-8 | [1][3][4] |
| Molecular Formula | C ₁₀ H ₁₀ ClNO ₂ | [1][3][4] |
| Molecular Weight | 211.64 g/mol | [1][3] |
| IUPAC Name | N-(4-chlorophenyl)-3-oxobutanamide | |
| InChI Key | JMRJWEJJUKUBEA-UHFFFAOYSA-N | |
| Canonical SMILES | <chem>CC(=O)CC(=O)NC1=CC=C(C=C1)Cl</chem> | [6] |
| PSA (Polar Surface Area) | 46.17 Å ² | [4] |
| LogP | 1.82 | [4] |

Experimental Protocols

Synthesis of 4'-Chloroacetoacetanilide

A common method for the synthesis of **4'-Chloroacetoacetanilide** involves the reaction of 4-chloroaniline with ethyl acetoacetate.[4]

Objective: To synthesize **4'-Chloroacetoacetanilide** via the condensation of 4-chloroaniline and ethyl acetoacetate.

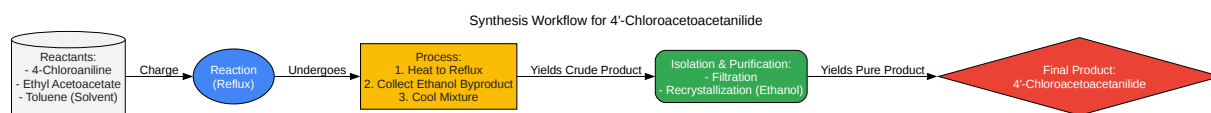
Materials:

- 4-Chloroaniline
- Ethyl acetoacetate
- Toluene (or another suitable solvent)
- Catalytic amount of p-toluenesulfonic acid (optional)

- Heating mantle with magnetic stirrer
- Round-bottom flask
- Reflux condenser
- Crystallization dish
- Filtration apparatus (Büchner funnel)
- Ethanol (for recrystallization)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve equimolar amounts of 4-chloroaniline and ethyl acetoacetate in a suitable solvent like toluene.
- **Reaction Initiation:** Heat the mixture to reflux. The reaction progress can be monitored by observing the distillation of ethanol, a byproduct of the condensation. A catalytic amount of an acid like p-toluenesulfonic acid can be added to accelerate the reaction.
- **Reaction Completion:** Continue refluxing for several hours until the theoretical amount of ethanol has been collected or until TLC analysis indicates the consumption of the starting materials.
- **Isolation:** Cool the reaction mixture to room temperature. The product, **4'-Chloroacetoacetanilide**, will often precipitate out of the solution upon cooling.
- **Purification:** Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent (e.g., toluene or hexane) to remove unreacted starting materials.
- **Recrystallization:** For further purification, recrystallize the crude product from a suitable solvent such as ethanol to obtain off-white to beige crystals.
- **Drying:** Dry the purified crystals under vacuum to remove any residual solvent. The final product should have a melting point in the range of 131-134 °C.[\[3\]](#)[\[4\]](#)[\[5\]](#)



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Caption: General workflow for the synthesis of **4'-Chloroacetoacetanilide**.

Recombinant Androgen Receptor Competitive Binding Assay

4'-Chloroacetoacetanilide has been evaluated in recombinant androgen receptor (AR) competitive binding assays to analyze its potential for endocrine disruption.[1][5]

Objective: To determine the binding affinity of **4'-Chloroacetoacetanilide** to the androgen receptor.

Materials:

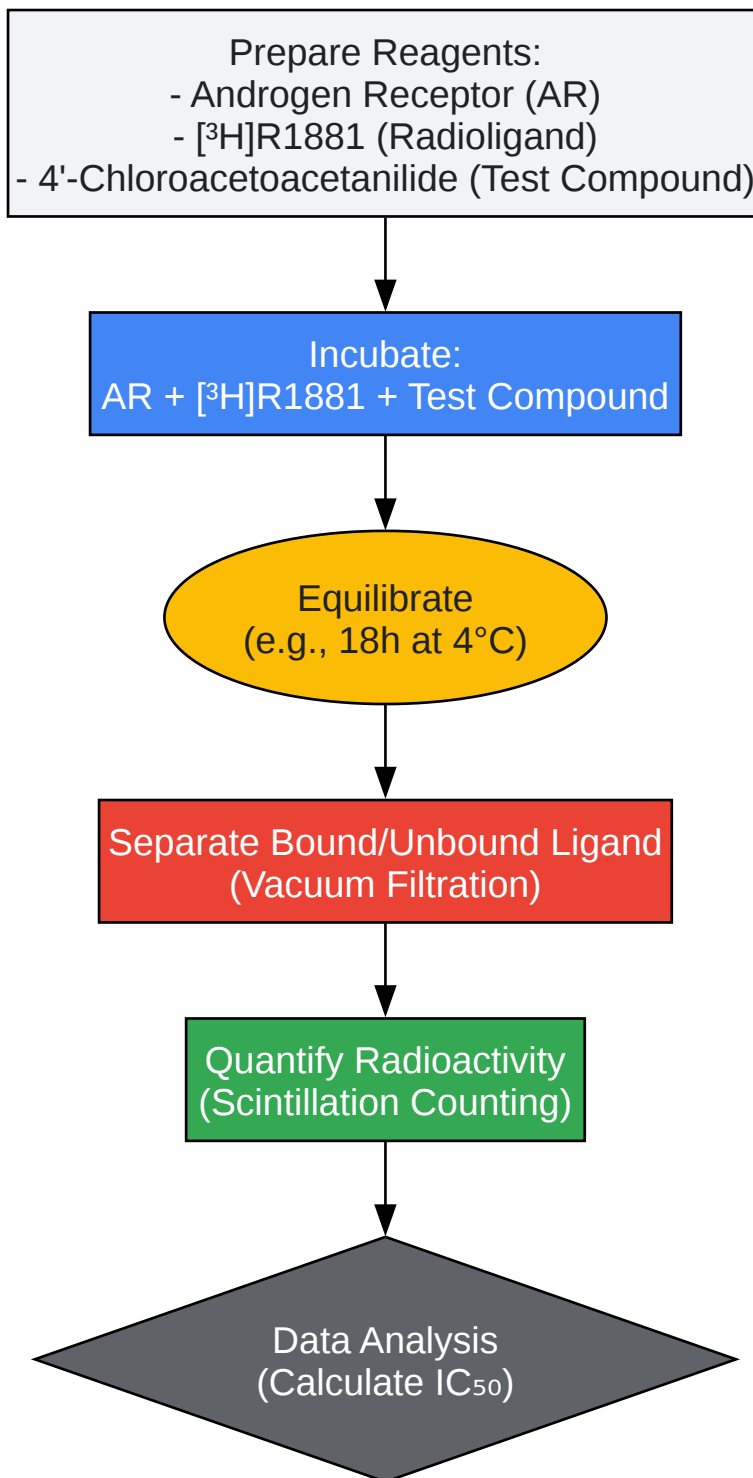
- Recombinant androgen receptor protein
- Radiolabeled androgen (e.g., [³H]R1881)
- **4'-Chloroacetoacetanilide** (test compound)
- Assay buffer (e.g., TEG buffer)
- Scintillation vials and cocktail
- Multi-well plates (e.g., 96-well)
- Filtration apparatus (e.g., cell harvester)

- Scintillation counter

Procedure:

- Preparation: Prepare serial dilutions of **4'-Chloroacetoacetanilide** in the assay buffer.
- Incubation: In a multi-well plate, incubate a fixed concentration of the recombinant androgen receptor with a fixed concentration of the radiolabeled androgen in the presence of varying concentrations of the test compound (**4'-Chloroacetoacetanilide**) or a vehicle control.
- Equilibration: Allow the mixture to incubate at a controlled temperature (e.g., 4 °C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
- Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complex.
- Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: The amount of radioactivity on the filters corresponds to the amount of radioligand bound to the receptor. A decrease in radioactivity with increasing concentrations of **4'-Chloroacetoacetanilide** indicates competitive binding. The data is then used to calculate the IC_{50} (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Workflow for Androgen Receptor Binding Assay

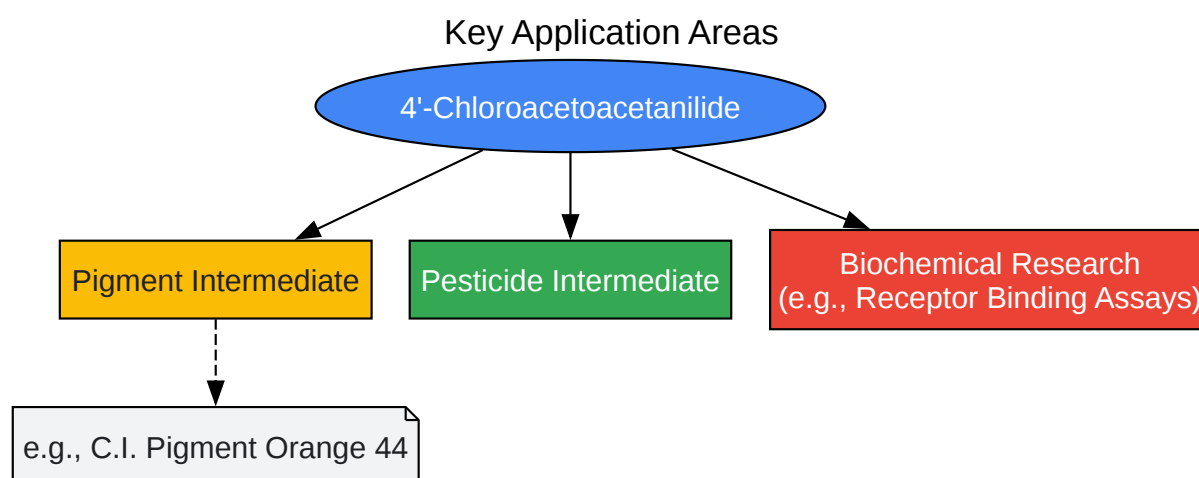
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Caption: Experimental workflow for a competitive binding assay.

Applications and Reactivity

4'-Chloroacetoacetanilide serves as a key intermediate in several industrial applications. Its reactivity is centered around the acetoacetyl moiety, which can undergo various chemical transformations.

- **Pigment Synthesis:** It acts as a coupling component in the production of azo pigments. For example, it is a precursor for C.I. Pigment Orange 44.[2]
- **Pesticide Synthesis:** The molecule's structure is incorporated into the active ingredients of certain pesticides.[2]
- **Chemical Reactions:** It can undergo trillithiation with lithium diisopropylamide and subsequent condensation with aromatic esters to form 4-anilino-6-aryl-2H-pyran-2-ones.[1][5] It also participates in three-component reactions with aromatic aldehydes and 5-aminotetrazole.[1]



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Caption: Logical relationships of **4'-Chloroacetoacetanilide**'s applications.

Safety and Handling

4'-Chloroacetoacetanilide is classified with the GHS07 pictogram, indicating it can cause skin and serious eye irritation.[1] Standard personal protective equipment, including gloves, safety

glasses, and respiratory protection, should be used when handling this compound.[4] It is stable under normal conditions but may be combustible when exposed to heat or flame.[5] In case of fire, water, foam, CO₂, or dry chemical extinguishers can be used.[5] It is incompatible with strong oxidizing agents.

Toxicity: The lowest published lethal dose (LDLo) via the intraperitoneal route in mice is 500 mg/kg.[1][4]

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